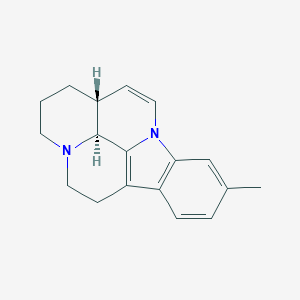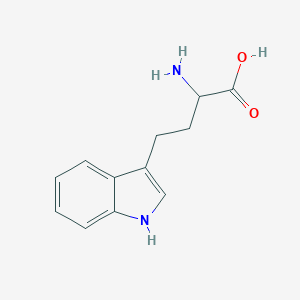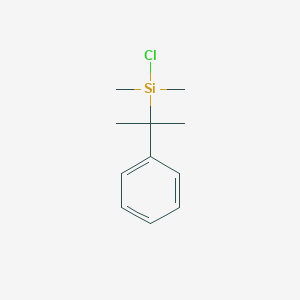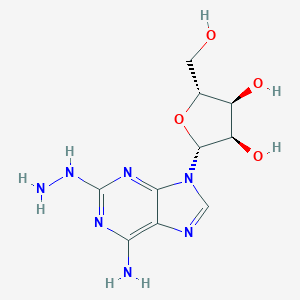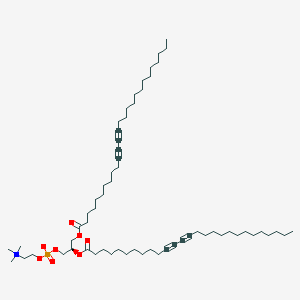
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, also known as DPC, is a synthetic lipid molecule that has been extensively studied for its unique biochemical and biophysical properties. DPC is a member of the phospholipid family, which is a key component of cell membranes. DPC is a popular research tool in the field of biophysics and biochemistry due to its ability to form stable lipid bilayers and its unique interaction with proteins.
Mecanismo De Acción
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine interacts with membrane proteins through hydrophobic and electrostatic interactions. The unique properties of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, such as its long hydrocarbon chain, allow it to form stable lipid bilayers that closely mimic cell membranes. The interaction of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine with membrane proteins can lead to changes in protein conformation and function.
Efectos Bioquímicos Y Fisiológicos
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and transporters, as well as influence the activity of enzymes and receptors. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been shown to affect the fluidity and permeability of lipid bilayers, which can have implications for membrane function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine in lab experiments is its ability to form stable lipid bilayers. This makes it a useful tool for studying membrane proteins and drug-membrane interactions. However, the long hydrocarbon chain of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine can also make it difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. One area of interest is the development of new drug delivery systems based on 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been proposed as a potential therapeutic agent for the treatment of certain diseases. Additionally, there is ongoing research into the use of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine in biosensors and other biotechnological applications.
Métodos De Síntesis
The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine involves the reaction of heptacosadiynoic acid with phosphocholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is purified using chromatography techniques to obtain pure 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is a relatively simple and efficient process, which makes it a popular choice for research purposes.
Aplicaciones Científicas De Investigación
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is widely used in scientific research for its ability to form stable lipid bilayers, which are essential components of cell membranes. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is used to study membrane protein structure and function, as well as drug-membrane interactions. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been used in the development of biosensors and drug delivery systems.
Propiedades
Número CAS |
118024-74-1 |
|---|---|
Nombre del producto |
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine |
Fórmula molecular |
C62H108NO8P |
Peso molecular |
1026.5 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(heptacosa-11,13-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C62H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-61(64)68-58-60(59-70-72(66,67)69-57-56-63(3,4)5)71-62(65)55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h60H,6-29,38-59H2,1-5H3/t60-/m1/s1 |
Clave InChI |
AFGIQTGBUXLTHP-AKAJXFOGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Otros números CAS |
118024-74-1 |
Sinónimos |
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (12,14-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (13,15-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (17,19-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (6,8-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (7,9-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (8,10-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (9,11-diyn)-isomer DC8,9PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



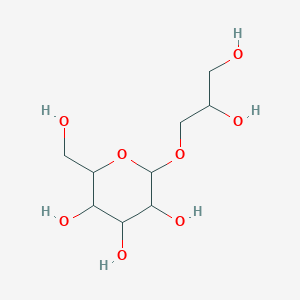
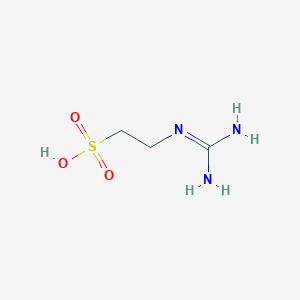
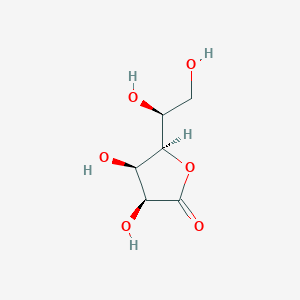
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

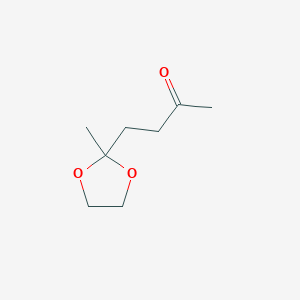

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
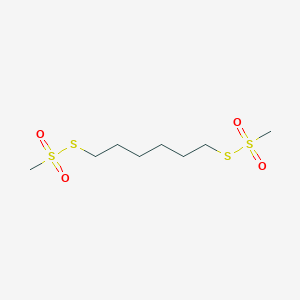
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
